
N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you’re asking about has additional functional groups attached to the oxazole ring, including a 3-chloro-2-methylphenyl group and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving precursors like 3-chloro-2-methylphenylthiourea and halogenated compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Oxazoles can participate in a variety of reactions, but without specific information, it’s difficult to predict the reactions of this particular compound .Applications De Recherche Scientifique
Antitumor Activity
N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide and its derivatives have been studied for their antitumor properties. For instance, Stevens et al. (1984) explored the synthesis and chemistry of related compounds showing curative activity against L-1210 and P388 leukemia, suggesting potential as antitumor agents (Stevens et al., 1984). Similarly, Cai et al. (2016) synthesized thiazole-5-carboxamide derivatives, with some showing significant anticancer activity against various cell lines (Cai et al., 2016).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives. McLaughlin et al. (2016) detailed the synthesis and analytical characterization of a specific compound, providing insights into its structure and potential applications (McLaughlin et al., 2016). Shahinshavali et al. (2021) described an alternative route for synthesizing a related compound, highlighting the importance of novel synthetic methods in research (Shahinshavali et al., 2021).
Antimicrobial and Antifungal Activities
Desai et al. (2011) synthesized a series of compounds evaluated for their in vitro antibacterial and antifungal activities, suggesting potential in addressing microbial infections (Desai et al., 2011). Kolisnyk et al. (2015) explored the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, adding to the body of knowledge on the antimicrobial potential of related compounds (Kolisnyk et al., 2015).
Pharmacokinetics and Metabolism
Vincent et al. (1984) examined the pharmacokinetics of related compounds, emphasizing the significance of understanding how these compounds are metabolized in different species (Vincent et al., 1984). Skibba et al. (1970) also investigated the N-demethylation of a related antineoplastic agent, highlighting the metabolic pathways crucial for therapeutic efficacy (Skibba et al., 1970).
Miscellaneous Applications
Additional research has explored various applications, including the development of compounds with potential antidepressant and nootropic effects (Thomas et al., 2016) (Thomas et al., 2016), and the synthesis of derivatives with molluscicidal properties (El-bayouki & Basyouni, 1988) (El-bayouki & Basyouni, 1988).
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH], by binding to it .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by interacting with the Enoyl- [acyl-carrier-protein] reductase [NADH] . The downstream effects of this interaction on other biochemical pathways are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-7-10(14)5-4-6-11(7)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDLODGYFAZPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
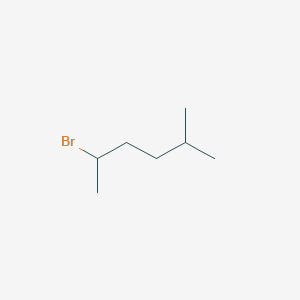
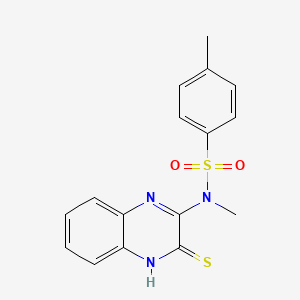
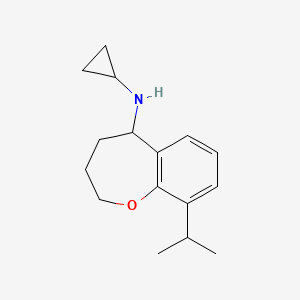

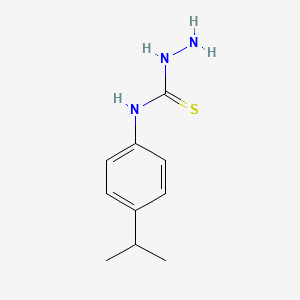
![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)


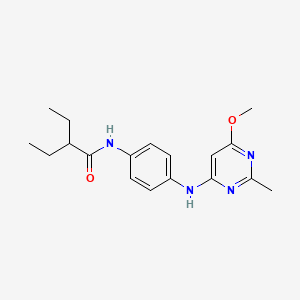
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2365964.png)
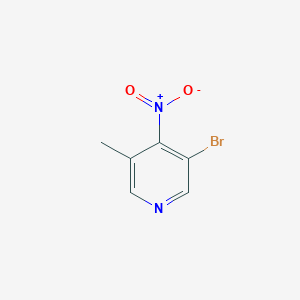
![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)
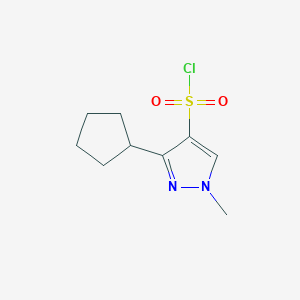
![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
